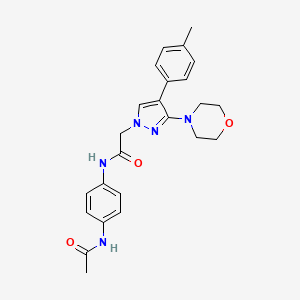

N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Descripción

This compound features a pyrazole core substituted with a morpholino group (a six-membered ring containing oxygen and nitrogen) at position 3 and a p-tolyl (para-methylphenyl) group at position 2. The pyrazole is linked via an acetamide bridge to a 4-acetamidophenyl moiety. The acetamide linkage is a common pharmacophore in bioactive molecules, suggesting possible applications in medicinal chemistry .

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-17-3-5-19(6-4-17)22-15-29(27-24(22)28-11-13-32-14-12-28)16-23(31)26-21-9-7-20(8-10-21)25-18(2)30/h3-10,15H,11-14,16H2,1-2H3,(H,25,30)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKWXCOOMCCZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with morpholine.

Attachment of the Acetamidophenyl Group: The final step involves the acylation of the pyrazole derivative with 4-acetamidophenyl acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Core Heterocycles : The pyrazole in the target compound contrasts with triazoles (), imidazoles (), and thiazoles (). Pyrazoles generally offer greater metabolic stability compared to triazoles .

- Substituent Effects: The p-tolyl group in the target compound increases lipophilicity compared to cyclopropyl () or nitro-substituted analogs (). Morpholino substituents (target, ) improve water solubility, critical for bioavailability .

- Synthetic Yields : Yields vary significantly (30–72%), with microwave-assisted synthesis () yielding less than conventional methods ().

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s IR spectrum would show N–H (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) stretches, consistent with acetamide derivatives (e.g., 2e in q in ) .

- NMR Data: The morpholino group’s protons are expected at δ ~3.5–3.7 ppm (^1H NMR) and carbons at δ ~50–70 ppm (^13C NMR), similar to morpholino-containing compounds in and .

- Melting Points : The p-tolyl group’s steric bulk may lower the melting point compared to nitro-substituted analogs (e.g., 7s: 150–153°C vs. 7q: 155–160°C) .

Pharmacological Potential

- Antimicrobial Activity : Pyrazole-imidazole hybrids () exhibit antimicrobial properties, which the target compound may share due to its heterocyclic core .

- Kinase Inhibition: Thiazole-pyrazole hybrids () are explored for kinase inhibition, implying the target’s morpholino group could modulate similar pathways .

- Solubility and Binding: The morpholino group in the target and ’s derivatives may improve solubility, enhancing drug-like properties .

Actividad Biológica

N-(4-acetamidophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

- Introduction of the Morpholino Group : Utilizing nucleophilic substitution reactions to incorporate the morpholine moiety into the pyrazole structure.

- Acetamide Group Attachment : Achieved through acylation reactions using acetic anhydride or acetyl chloride.

- Final Coupling : Involves palladium-catalyzed cross-coupling reactions to attach the p-tolyl group.

The compound has the following molecular formula: C₁₈H₁₈N₄O₂, with a molecular weight of 342.36 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrazole derivatives, including this compound. The compound has shown significant efficacy against various pathogens. For instance, in vitro tests revealed:

- Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation Inhibition : The compound effectively inhibited biofilm formation, which is crucial for bacterial virulence.

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors. This interaction may modulate signaling pathways critical for bacterial survival and proliferation.

Study 1: Antimicrobial Evaluation

In a study assessing various pyrazole derivatives, this compound was evaluated alongside other compounds for its antimicrobial properties. The results indicated that it possessed superior activity compared to traditional antibiotics when tested against resistant strains .

Study 2: Synergistic Effects

Another investigation explored the synergistic effects of this compound with existing antibiotics like Ciprofloxacin and Ketoconazole. The combination showed enhanced efficacy, suggesting that it could be a valuable adjunct therapy for treating resistant infections .

Comparative Analysis of Biological Activities

| Compound | MIC (μg/mL) | Biofilm Inhibition | Synergistic Potential |

|---|---|---|---|

| This compound | 0.22 - 0.25 | Yes | Yes |

| Ciprofloxacin | 0.5 - 1.0 | Moderate | Yes |

| Ketoconazole | 0.5 - 2.0 | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.